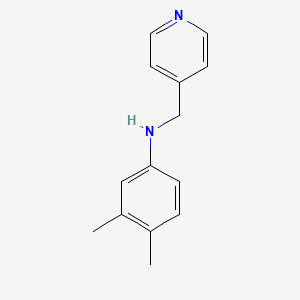
N-(1-phenylcyclopropyl)-N'-(3,4,5-trimethoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-phenylcyclopropyl)-N'-(3,4,5-trimethoxyphenyl)urea, commonly known as PCP-TM, is a synthetic compound that has been used in scientific research for various purposes. It belongs to the class of arylcyclohexylamines and has been found to have potential applications in neuroscience and psychiatry research.
作用机制
PCP-TM acts as an NMDA receptor antagonist, which means that it blocks the activity of NMDA receptors in the brain. NMDA receptors are involved in the regulation of synaptic plasticity, learning, and memory. By blocking these receptors, PCP-TM can alter the activity of neurons in the brain, leading to changes in behavior and cognition.
Biochemical and physiological effects:
PCP-TM has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to changes in mood and behavior. PCP-TM has also been found to alter the activity of GABAergic neurons, which are involved in the regulation of anxiety and stress.
实验室实验的优点和局限性
PCP-TM has several advantages for use in lab experiments. It is a potent NMDA receptor antagonist, which makes it a useful tool for studying the role of NMDA receptors in various neurological and psychiatric disorders. PCP-TM is also highly selective for NMDA receptors, which means that it does not affect other neurotransmitter systems in the brain. However, PCP-TM has some limitations, including its potential toxicity and the complexity of its synthesis.
未来方向
There are several future directions for research on PCP-TM. One area of interest is the role of NMDA receptors in the development of neurological and psychiatric disorders. PCP-TM could be used to investigate the effects of NMDA receptor dysfunction on the brain and behavior. Another area of interest is the development of new drugs based on the structure of PCP-TM. By modifying the structure of PCP-TM, it may be possible to develop drugs with improved efficacy and fewer side effects. Finally, PCP-TM could be used to investigate the role of NMDA receptors in the regulation of synaptic plasticity and memory formation.
合成方法
The synthesis of PCP-TM involves the reaction of 1-phenylcyclopropylamine with 3,4,5-trimethoxybenzoyl isocyanate. The resulting compound undergoes purification to yield PCP-TM in its pure form. The synthesis process is complex and requires expertise in organic chemistry.
科学研究应用
PCP-TM has been used in scientific research to investigate its effects on the central nervous system. It has been found to be a potent NMDA receptor antagonist, which makes it a useful tool for studying the role of NMDA receptors in various neurological and psychiatric disorders. PCP-TM has also been used to study the effects of NMDA receptors on synaptic plasticity and memory formation.
属性
IUPAC Name |
1-(1-phenylcyclopropyl)-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-23-15-11-14(12-16(24-2)17(15)25-3)20-18(22)21-19(9-10-19)13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNGPRBHJCFRRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NC2(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{[1-(ethoxyacetyl)piperidin-4-yl]carbonyl}-3-methyl-3-phenylpiperidine](/img/structure/B5665002.png)

![2,7-dimethyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5665010.png)
![N-[3-(isobutyrylamino)phenyl]-2-furamide](/img/structure/B5665014.png)
![methyl [(6-chloro-4-phenyl-2-quinazolinyl)thio]acetate](/img/structure/B5665019.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5665027.png)
![1'-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5665029.png)
![3-methyl-4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5665035.png)
![N-(2-chlorophenyl)-3-[1-(1,3-oxazol-5-ylcarbonyl)piperidin-4-yl]propanamide](/img/structure/B5665054.png)
![N-[(mesitylamino)carbonothioyl]-2-methylbenzamide](/img/structure/B5665062.png)
![(1S*,5R*)-6-benzyl-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5665069.png)
![4-[4-(4-fluorophenyl)-1-piperazinyl]-4-oxo-2-butanone](/img/structure/B5665074.png)